N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the indole and piperazine moieties, followed by their coupling with the dimethoxyphenyl group. Common reagents used in these reactions include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Piperazine formation: Cyclization reactions involving ethylenediamine derivatives.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide: shares structural similarities with other indole and piperazine derivatives, such as:
Uniqueness
The unique combination of the dimethoxyphenyl, indole, and piperazine moieties in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-16-7-8-18(20(14-16)32-2)25-21(28)23(30)27-11-9-26(10-12-27)22(29)19-13-15-5-3-4-6-17(15)24-19/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,28) |
InChI Key |
RNMQQKLKWQYIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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